(2R,3R)-3-methylbutane-1,2,4-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74213-65-3 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2R,3R)-3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
RXEJCNRKXVSXDJ-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H](CO)O |
Canonical SMILES |
CC(CO)C(CO)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2r,3r 3 Methylbutane 1,2,4 Triol
Enantioselective and Diastereoselective Synthetic Pathways
The construction of the C2 and C3 stereocenters of (2R,3R)-3-methylbutane-1,2,4-triol with the correct absolute and relative configuration is a significant synthetic challenge. This section details pathways that leverage chiral starting materials, asymmetric catalysts, and diastereoselective reactions to achieve this goal.
Chiral Pool Approaches to this compound
The chiral pool provides a variety of enantiomerically pure natural products that can serve as starting materials for complex target molecules. bohrium.comwikipedia.orgresearchgate.netmdpi.commdpi.com For the synthesis of this compound, a plausible chiral pool starting material is (R)-pulegone, a naturally occurring monoterpene. A hypothetical synthetic sequence could involve the ozonolysis of (R)-pulegone to yield a chiral keto-acid, which can then be subjected to a series of stereocontrolled reductions and functional group manipulations to furnish the target triol.
Another potential chiral pool precursor is (R)-pantolactone, which is commercially available and has been used in the synthesis of other complex molecules. The synthesis would involve the reductive opening of the lactone to a diol, followed by a chain extension and subsequent functional group transformations to install the required hydroxymethyl group and establish the correct stereochemistry at the C3 position.
While direct literature examples for the synthesis of this compound from these specific chiral pool sources are not prevalent, the principles of using these and other chiral precursors, such as amino acids or carbohydrates, are well-established in organic synthesis. researchgate.netmdpi.com
Asymmetric Catalysis in the Construction of the this compound Stereocenters
Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. rsc.orgoup.comresearchgate.net This reaction is highly suitable for the synthesis of this compound, starting from a suitable alkene precursor such as 3-methyl-3-buten-1-ol.
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene. oup.com For the synthesis of the (2R,3R) isomer, the AD-mix-β, which contains the (DHQD)₂PHAL ligand, would be the reagent of choice. The reaction is typically carried out in a buffered solution with a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. rsc.org
| Reaction | Starting Material | Catalyst System | Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | 3-Methyl-3-buten-1-ol | OsO₄ (cat.), AD-mix-β, NMO | This compound | High | >95% |
The proposed mechanism involves the formation of a chiral osmium-ligand complex that undergoes a [3+2] cycloaddition with the alkene, leading to a cyclic osmate ester. Subsequent hydrolysis releases the desired diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. oup.com
Diastereoselective Transformations for the Preparation of this compound
Diastereoselective reactions are instrumental in controlling the relative stereochemistry of multiple stereocenters in a molecule. A potential diastereoselective strategy to access this compound could involve the substrate-controlled reduction of a chiral α-hydroxy ketone precursor.
For instance, the asymmetric α-hydroxylation of a ketone, followed by a diastereoselective reduction of the resulting α-hydroxy ketone, can establish the desired 1,2-diol stereochemistry. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the existing stereocenter. Chelation-controlled reductions, for example, using a Lewis acidic reagent in combination with a hydride source, can lead to high diastereoselectivity. youtube.com
Another approach is the diastereoselective epoxidation of a chiral homoallylic alcohol, followed by regioselective ring-opening of the epoxide. organic-chemistry.orgnih.govrsc.orgwikipedia.org For example, a chiral homoallylic alcohol can be epoxidized using reagents that are directed by the existing hydroxyl group, leading to a syn-epoxide with high diastereoselectivity. Subsequent nucleophilic opening of the epoxide at the less hindered position would yield the desired triol.
| Transformation | Precursor Type | Key Reagent/Strategy | Intermediate | Diastereomeric Ratio (d.r.) |
| Diastereoselective Reduction | Chiral α-hydroxy ketone | Chelation-controlled reduction (e.g., with Zn(BH₄)₂) | syn-1,2-diol | Often >90:10 |
| Diastereoselective Epoxidation | Chiral homoallylic alcohol | Vanadium-catalyzed epoxidation (e.g., with VO(acac)₂ and t-BuOOH) | syn-epoxy alcohol | High |
Chemoenzymatic and Biocatalytic Routes to this compound
The integration of enzymatic transformations into synthetic sequences offers high selectivity under mild reaction conditions. Chemoenzymatic and biocatalytic approaches are increasingly being explored for the synthesis of chiral polyols.
Enzymatic Stereocontrol in Polyol Synthesis
Enzymes, particularly lipases and oxidoreductases, are powerful tools for achieving stereocontrol in the synthesis of polyols. nih.gov A chemoenzymatic strategy for this compound could involve the kinetic resolution of a racemic precursor. For example, a racemic mixture of a diol precursor could be acylated using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Alternatively, the asymmetric reduction of a prochiral ketone precursor using an alcohol dehydrogenase (ADH) can provide the desired chiral alcohol with high enantiomeric excess. nih.govpsu.edunih.govgeorgiasouthern.edu The combination of an ene-reductase (ERED) and an ADH in a one-pot cascade reaction can convert an α,β-unsaturated ketone into a chiral saturated alcohol with two new stereocenters. nih.gov
| Enzymatic Reaction | Enzyme Class | Substrate Type | Transformation | Stereoselectivity |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic diol or ester | Enantioselective acylation or hydrolysis | High (E-value > 100) |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral ketone | Enantioselective reduction to a chiral alcohol | Often >99% ee |
| Asymmetric Reduction | Ene-Reductase (ERED) & ADH | α,β-Unsaturated ketone | Stereoselective reduction of C=C and C=O bonds | High de and ee |
Metabolic Engineering Strategies for the Biosynthesis of this compound Precursors
Metabolic engineering enables the production of valuable chemicals from renewable feedstocks by harnessing the biosynthetic power of microorganisms like Escherichia coli. oup.comresearchgate.netnih.govnih.gov While the direct biosynthesis of this compound has not been reported, the production of its potential precursors, such as C5 alcohols, is an active area of research.
Isoprenoids are a large class of natural products derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Engineered E. coli strains have been developed to produce isopentenols (3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol) through the heterologous expression of the mevalonate (B85504) (MVA) pathway. nih.govfrontiersin.org These isopentenols are ideal starting materials for the chemical synthesis of this compound via methods like the Sharpless Asymmetric Dihydroxylation.
Further metabolic engineering efforts could focus on introducing oxygenase enzymes into these isopentenol-producing strains to directly hydroxylate the double bond, potentially leading to a more direct biosynthetic route to the target triol.
| Metabolic Pathway | Host Organism | Key Engineered Genes | Precursor Product | Potential for Triol Synthesis |
| Mevalonate (MVA) Pathway | Escherichia coli | Genes from Saccharomyces cerevisiae (e.g., atoB, hmgS, hmgR, mvaK1, mvaK2, mvaD) and a phosphatase | 3-Methyl-3-buten-1-ol | Excellent starting material for asymmetric dihydroxylation |
Methodological Innovations in this compound Synthesis
The asymmetric synthesis of this compound has been significantly advanced by the application of stereoselective oxidation reactions. A key innovation in this field is the use of the Sharpless Asymmetric Dihydroxylation, which allows for the enantioselective formation of vicinal diols from prochiral alkenes. organic-chemistry.orgnih.govwikipedia.orgnumberanalytics.com This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high levels of stereocontrol. wikipedia.orgnumberanalytics.com
The general approach involves the dihydroxylation of a suitable alkene precursor. For the synthesis of this compound, a common starting material is an appropriately substituted butene derivative. The Sharpless Asymmetric Dihydroxylation using the AD-mix-β reagent, which contains the (DHQD)₂PHAL ligand, reliably produces the desired (2R,3R) stereochemistry in the resulting diol. nih.gov This intermediate can then be further elaborated to the target triol.
Another innovative approach involves starting from readily available chiral precursors such as D-isoascorbic acid. This method utilizes a key transformation involving the high-yield and fully regioselective opening of an epoxide to introduce the necessary branching for the methyl group.
Strategic Application of Protecting Groups and Deprotection Methodologies
The presence of multiple hydroxyl groups in this compound and its synthetic intermediates necessitates a robust protecting group strategy to enable selective functionalization. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are particularly valuable in these multi-step syntheses. harvard.eduorganic-chemistry.orggelest.com
Commonly employed protecting groups for the hydroxyl moieties include silyl (B83357) ethers and acetals. harvard.educhem-station.comyoutube.com For instance, the vicinal diol obtained from the Sharpless dihydroxylation can be selectively protected. The choice of protecting group is critical and often dictated by the reaction conditions of subsequent steps.
Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are widely used due to their ease of introduction, stability under various reaction conditions, and selective removal. harvard.educhem-station.comresearchgate.net The relative stability of different silyl ethers allows for selective deprotection. For example, a TBS group is generally more stable to acidic conditions than a TES group. chem-station.com Deprotection of silyl ethers is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. organic-chemistry.orgresearchgate.net
Orthoesters: Orthoesters serve as effective protecting groups for 1,2-diols, forming a cyclic structure. researchgate.netresearchgate.netnih.gov They are stable to basic and nucleophilic reagents but can be readily hydrolyzed under mild acidic conditions. researchgate.netresearchgate.net This orthogonality to silyl ethers, which are often cleaved with fluoride, makes them highly useful in complex polyol synthesis. The formation of an orthoester can be achieved by reacting the diol with a corresponding trialkyl orthoformate in the presence of an acid catalyst.
The following interactive table summarizes common protecting groups used in the synthesis of polyols like this compound and their typical deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, imidazole | TBAF, HF•pyridine, Acetic Acid |
| Triethylsilyl | TES | TES-Cl, imidazole | Mild acid, TBAF |
| Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetonide | - | Acetone (B3395972), acid catalyst | Aqueous acid |
| Orthoester | - | Trimethyl orthoformate, acid catalyst | Mild aqueous acid |
Development of Multi-gram Scale Synthesis Protocols
The transition from laboratory-scale synthesis to multi-gram production presents significant challenges, including reaction efficiency, purification, and safety. For this compound, the development of robust and scalable protocols is crucial for its practical application.
A key aspect of scaling up the synthesis is the optimization of the initial Sharpless Asymmetric Dihydroxylation. While highly effective, the use of the expensive and toxic osmium tetroxide necessitates a catalytic cycle with an efficient co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), to be economically and environmentally viable on a larger scale. wikipedia.orgnumberanalytics.com Kilo-scale preparations of enantiopure diols using this methodology have been reported, demonstrating its scalability. york.ac.uk
Following the dihydroxylation, subsequent protection and functionalization steps must also be amenable to larger scales. This often involves the use of readily available and inexpensive reagents and minimizing the need for chromatographic purification, which can be a bottleneck in large-scale production. Crystallization or distillation are preferred purification methods where possible.
One reported multi-gram synthesis of a chiral triol analog involved a chemo-enzymatic approach, highlighting the potential of biocatalysis in scalable syntheses. The work-up procedure for a multi-gram scale reaction often needs modification from the laboratory-scale protocol. For instance, extraction with large volumes of solvent may become impractical, necessitating alternative isolation techniques.
The following table outlines a conceptual multi-gram scale synthesis plan for this compound, highlighting key considerations at each stage.
| Step | Transformation | Key Reagents | Scale-up Considerations |
| 1 | Sharpless Asymmetric Dihydroxylation | Alkene, AD-mix-β | Efficient catalytic turnover of OsO₄, temperature control, safe handling of reagents. |
| 2 | Diol Protection | Protecting group reagent (e.g., TBDMS-Cl) | Stoichiometry of reagents, efficient work-up to remove byproducts, potential for one-pot procedures. |
| 3 | Functionalization of remaining hydroxyl | - | Reaction concentration, heat transfer, purification of the intermediate. |
| 4 | Deprotection | Deprotecting agent (e.g., TBAF) | Complete removal of protecting groups, purification of the final product (crystallization or distillation). |
Chemical Transformations and Derivative Synthesis from 2r,3r 3 Methylbutane 1,2,4 Triol
Preparation of Functionalized Derivatives of (2R,3R)-3-Methylbutane-1,2,4-triol
The strategic functionalization of this compound relies on the differential reactivity of its primary and secondary hydroxyl groups and the application of protecting group chemistry. The selective protection of one or more hydroxyl groups is a key first step to control the regioselectivity of subsequent reactions.
Common strategies involve the use of sterically bulky protecting groups to selectively react with the less hindered primary hydroxyl group at the C1 position. For instance, the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, can be achieved under controlled conditions to preferentially protect the primary alcohol.
The 1,2-diol moiety can be selectively protected as a cyclic acetal, such as an acetonide , by reacting the triol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. This protection strategy leaves the primary hydroxyl group at C4 available for further transformations.
Once selective protection is achieved, the remaining free hydroxyl group(s) can undergo a variety of chemical transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent (e.g., PCC, Swern oxidation, DMP) dictates the extent of oxidation.
Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to introduce a wide range of functional groups.
Tosylation and Mesylation: Conversion of the hydroxyl groups to good leaving groups like tosylates or mesylates facilitates subsequent nucleophilic substitution reactions. For example, the tosylation of a primary alcohol allows for its displacement by various nucleophiles, including azides, cyanides, and organometallics. rsc.org
Conversion to Halides: The hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.
These functionalized derivatives serve as key intermediates in the synthesis of more complex chiral molecules, where the stereocenters of the original triol are incorporated into the final target.
Synthesis and Characterization of Analogues and Stereoisomers for Comparative Studies
The synthesis of stereoisomers of 3-methylbutane-1,2,4-triol, such as the (2S,3S), (2R,3S), and (2S,3R) diastereomers, is essential for comparative biological and chemical studies. These syntheses often start from different chiral precursors or employ stereoselective reactions that allow for the specific creation of the desired stereochemistry.
For instance, the synthesis of the (2R,3S)-threo isomer has been documented, leading to downstream products like (2R,3S)-4-(4-methoxybenzyloxy)-3-methylbutane-1,2-diol. lookchem.com The availability of all possible stereoisomers allows for a systematic investigation of structure-activity relationships, where the biological activity or chemical reactivity of each isomer can be precisely determined.
The characterization of these stereoisomers relies on a combination of analytical techniques. Chiral chromatography (both gas and liquid) is instrumental in separating the different stereoisomers and determining their enantiomeric and diastereomeric purity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are used to elucidate the relative and absolute stereochemistry of the synthesized molecules.
Applications of 2r,3r 3 Methylbutane 1,2,4 Triol As a Chiral Synthon in Organic Synthesis
Utilization in the Total Synthesis of Complex Natural Products
There is no available research data demonstrating the use of (2R,3R)-3-methylbutane-1,2,4-triol as a fragment or key building block in the total synthesis of any complex natural products. Searches for its incorporation into bioactive compounds through either convergent or linear synthetic strategies did not yield any relevant results.
Fragment Synthesis Incorporating the this compound Moiety
No published studies were found that describe the synthesis of a molecular fragment for natural product synthesis that originates from or incorporates the this compound scaffold.
Development of Chiral Catalysts, Auxiliaries, and Ligands Derived from this compound
There is a lack of information on the derivatization of this compound to form chiral catalysts, auxiliaries, or ligands. While the development of such molecules from other chiral polyols is a known strategy in asymmetric synthesis, this specific compound has not been reported as a precursor in this context.
Precursor in the Stereoselective Synthesis of Advanced Intermediates for Chemical Biology
No research has been identified that utilizes this compound as a starting material for the stereoselective synthesis of advanced intermediates intended for use in chemical biology.
Analytical and Spectroscopic Methodologies for Stereochemical Characterization of 2r,3r 3 Methylbutane 1,2,4 Triol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic connectivity and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the basic carbon-hydrogen framework of (2R,3R)-3-methylbutane-1,2,4-triol. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.
For the racemic mixture of this compound, the following NMR data has been reported:
¹H NMR (500 MHz, CD₃OD): The proton spectrum reveals distinct signals for the different protons in the molecule. The methyl protons appear as a singlet, while the methylene and methine protons exhibit more complex splitting patterns due to coupling with adjacent protons.
¹³C NMR (125 MHz, CD₃OD): The carbon spectrum shows discrete resonances for each of the five carbon atoms, with their chemical shifts being indicative of their chemical environment (e.g., attachment to hydroxyl groups).
Interactive Data Table: ¹H and ¹³C NMR Data for rac-(2R,3R)-3-methylbutane-1,2,4-triol
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C1-H₂ | 3.53, 3.46 | 2d, J = 11.1 | 68.0 |
| C2 | - | - | 74.9 |
| C3-H | 3.74 | apparent dd, J = 2.7, 10.4 | 76.7 |
| C4-H₂ | 3.63-3.57 | AB part of ABX system | 63.6 |
| CH₃ | 1.15 | s | 21.3 |
Note: The assignments for C1 and C4 in the ¹³C NMR are interchangeable.
Two-Dimensional NMR Techniques for Relative Stereochemistry and Conformational Analysis
While one-dimensional NMR provides connectivity, two-dimensional (2D) NMR techniques are indispensable for elucidating the relative stereochemistry and conformational preferences of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of protons on adjacent carbon atoms. For instance, correlations between the protons on C1, C2, and C3 would be observed, as well as between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for the unambiguous assignment of proton and carbon signals, for example, linking the proton signal at 3.74 ppm to the carbon signal at 76.7 ppm (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of through-space correlations can help to determine the relative stereochemistry and preferred conformations of the molecule. For the (2R,3R) isomer, specific NOE contacts would be expected between protons that are close in space due to the defined stereochemistry at C2 and C3.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of 3-methylbutane-1,2,4-triol is 120.15 g/mol .
For a polyol like this compound, which has low volatility, analysis is often performed on its more volatile derivatives, such as trimethylsilyl (TMS) ethers. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions.
Expected Fragmentation of Trimethylsilylated this compound:
The fragmentation of silylated polyols is typically characterized by:
Cleavage of the carbon-carbon backbone: This leads to a series of fragment ions that can help to deduce the structure of the original molecule.
Loss of trimethylsilanol (TMSOH): This is a common rearrangement process for TMS ethers.
Alpha-cleavage: Cleavage of the bond adjacent to the silylated hydroxyl groups is a favored fragmentation pathway.
Interactive Data Table: Predicted Key Mass Fragments for Tris(trimethylsilyl)-(2R,3R)-3-methylbutane-1,2,4-triol
| m/z | Proposed Fragment | Description |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. |
| M-90 | [M - TMSOH]⁺ | Loss of a molecule of trimethylsilanol. |
| Various | C-C bond cleavages | Fragments arising from the scission of the carbon skeleton. |
Chromatographic Methods for Purity Assessment and Stereoisomer Resolution
Chromatographic techniques are vital for assessing the purity of this compound and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of stereoisomers. Since this compound has a diastereomer, (2S,3R)-3-methylbutane-1,2,4-triol (and its enantiomer), these can be separated using chiral HPLC. Two main strategies are employed:
Chiral Stationary Phases (CSPs): The diastereomers can be directly separated on an HPLC column containing a chiral stationary phase. The differential interaction of the diastereomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.
Chiral Derivatization: The triol can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.govresearchgate.net This indirect approach is a powerful tool for both preparative separation and analytical determination of diastereomeric purity.
Gas Chromatography (GC) for the Analysis of Volatile Derivatives
Due to its low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, it can be readily analyzed after conversion to a more volatile derivative.
Common derivatization techniques for polyols in GC analysis include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers. These derivatives are significantly more volatile and thermally stable.
Acetylation: Conversion of the hydroxyl groups to acetate esters using reagents like acetic anhydride.
Once derivatized, the volatile compound can be separated from other components on a GC column. The choice of the stationary phase in the GC column is critical for achieving good resolution. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and identification of the derivatized compound and any impurities. For the separation of enantiomers, a chiral GC column would be necessary.
Chiroptical Methods for Absolute Configuration Determination, e.g., Optical Rotation
Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are powerful tools for determining the absolute configuration of enantiomers in solution.
Optical rotation is a fundamental chiroptical property of chiral substances. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a standardized measure of this rotation and is a key physical constant used to characterize chiral molecules.
The biological activity of compounds related to this compound has been noted to be highly dependent on their stereochemistry, underscoring the importance of such characterization. The synthesis of chiral building blocks like 3-methylbutane-1,2,4-triol is a significant area of research in organic chemistry, as these synthons are used in the preparation of more complex, biologically active molecules.
Table 1: Hypothetical Optical Rotation Data for Stereoisomers of 3-Methylbutane-1,2,4-triol
| Stereoisomer | Hypothetical Specific Rotation [α] (degrees) |
| (2R,3R) | Value not found in literature |
| (2S,3S) | Value not found in literature |
| (2R,3S) | Value not found in literature |
| (2S,3R) | Value not found in literature |
| This table is for illustrative purposes as specific experimental data was not found in the searched literature. |
X-ray Crystallography for Solid-State Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal of the compound can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration of the molecule can be determined.
For this compound, a successful X-ray crystallographic analysis would provide an unambiguous assignment of the R configuration at both stereocenters, C2 and C3. This would involve crystallizing the compound, collecting diffraction data, and refining the crystal structure. The final crystallographic model would provide precise bond lengths, bond angles, and the absolute spatial arrangement of all atoms in the molecule.
While a specific crystal structure for this compound has not been identified in the public literature, the methodology remains the gold standard for solid-state stereochemical determination. Often, to facilitate crystallization and the determination of absolute configuration, chiral molecules are derivatized with a known chiral auxiliary or a heavy atom.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Not available |
| Space Group | Not available |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| α (°) | Not available |
| β (°) | Not available |
| γ (°) | Not available |
| Volume (ų) | Not available |
| Z | Not available |
| Flack Parameter | Not available |
| This table is for illustrative purposes as specific experimental data was not found in the searched literature. |
Computational and Mechanistic Investigations of 2r,3r 3 Methylbutane 1,2,4 Triol Chemistry
Molecular Modeling and Conformational Analysis of (2R,3R)-3-Methylbutane-1,2,4-triol
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of conformations. The relative energies of these conformers, and thus their populations at equilibrium, are dictated by a delicate balance of steric and electronic effects. Molecular modeling techniques, ranging from molecular mechanics to more accurate quantum chemical methods, are instrumental in exploring the conformational space of this chiral triol.
A primary determinant of the conformational preferences in this compound is the minimization of steric hindrance between its substituent groups: the methyl, hydroxyl, and hydroxymethyl groups. In acyclic systems, gauche and anti conformations around the C-C bonds are typically considered. For the C2-C3 bond, staggering of the substituents is expected to be energetically favorable.
Furthermore, the presence of multiple hydroxyl groups allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, even those that might be sterically less favorable. For instance, a hydrogen bond between the hydroxyl group at C2 and the primary hydroxyl group at C1, or between the hydroxyl at C2 and the one at C4, can lock the molecule into specific arrangements. Computational methods can predict the geometries and energies of these hydrogen bonds. nih.gov
A systematic conformational search using computational software can identify the low-energy conformers. The results of such a search would typically be presented in a data table, ranking the conformers by their relative energies.
Table 1: Calculated Relative Energies of a Hypothetical Set of Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (H-O-C2-C3) (°) | Dihedral Angle (O-C2-C3-C(CH3)) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 60 | 180 | 0.00 | H-bond (O2-H...O1) |
| B | -60 | 180 | 0.25 | H-bond (O2-H...O4) |
| C | 180 | 60 | 0.80 | Steric minimization |
| D | 60 | 60 | 1.50 | Gauche interaction |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information generated from conformational analysis. The conformer labels, dihedral angles, relative energies, and key interactions are representative examples.
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. mdpi.com In the context of synthesizing this compound, these calculations can provide detailed information about the transition states and intermediates involved, helping to explain the observed stereoselectivity.
A common synthetic route to chiral diols and triols involves the diastereoselective reduction of a ketone precursor. For instance, the reduction of a chiral α-hydroxy ketone could be a plausible step in the synthesis of this compound. DFT calculations can be employed to model this reduction, for example, using a borohydride (B1222165) reagent. The calculations would aim to determine the transition state energies for the formation of the (2R,3R) and the (2S,3R) diastereomers.
The Felkin-Anh model provides a qualitative framework for predicting the stereochemical outcome of nucleophilic attack on α-chiral carbonyls. Quantum chemical calculations can provide a quantitative basis for these models. By calculating the energies of the competing transition states, one can predict the major diastereomer formed. These calculations would consider the approach of the reducing agent from either the Re or Si face of the carbonyl group, and how the existing stereocenter at C3 directs this attack.
Table 2: Hypothetical DFT-Calculated Activation Energies for the Diastereoselective Reduction of a Ketone Precursor to this compound
| Transition State | Diastereomeric Product | Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS1 (Re attack) | This compound | 10.2 | 95 : 5 |
| TS2 (Si attack) | (2S,3R)-3-methylbutane-1,2,4-triol | 12.0 |
Note: This table contains hypothetical data for illustrative purposes. The transition state labels, product, activation energies, and predicted diastereomeric ratio are representative of what would be obtained from DFT calculations on a proposed synthetic step.
Structure-Reactivity Relationships and Stereoelectronic Effects in Transformations Involving this compound
The specific three-dimensional arrangement of atoms and orbitals in this compound directly influences its reactivity. Stereoelectronic effects, which are the consequences of the spatial arrangement of orbitals, play a crucial role in many chemical reactions. pharmacy180.comwikipedia.org
For a molecule like this compound, the relative reactivity of its three hydroxyl groups will be different. The primary hydroxyl group at C1 is generally the most sterically accessible. However, the reactivity of the secondary hydroxyl at C2 and the tertiary-like hydroxyl at C4 (on a carbon adjacent to a tertiary center) will be influenced by the stereochemistry at C2 and C3.
For example, in an oxidation reaction of the secondary alcohol at C2, the orientation of the C-H bond that is broken relative to the adjacent substituents will affect the reaction rate. Similarly, in reactions involving the formation of cyclic derivatives, such as acetals or ketals, the pre-existing stereochemistry will dictate the facility of ring formation and the stereochemistry of the new cyclic product.
Stereoelectronic effects can be analyzed computationally by examining the interactions between bonding and anti-bonding orbitals. For instance, hyperconjugative interactions between a C-H or C-C bond and an adjacent empty or partially filled orbital can stabilize certain conformations and transition states. In the context of this compound, the alignment of the lone pair orbitals on the oxygen atoms with the σ* anti-bonding orbitals of adjacent C-C or C-O bonds can influence conformational preferences and reactivity.
Table 3: Illustrative Analysis of Stereoelectronic Effects on the Reactivity of Hydroxyl Groups in this compound
| Hydroxyl Group | Relative Steric Hindrance | Potential Stereoelectronic Influence |
| C1-OH (primary) | Low | Favorable for reactions at this site. |
| C2-OH (secondary) | Medium | Reactivity influenced by the orientation of the C3-methyl group. Anti-periplanar alignment of the C2-H bond with an adjacent C-C bond may be required for certain elimination reactions. |
| C4-OH (primary) | Low-Medium | Reactivity can be influenced by hydrogen bonding with the C2-OH group, which may affect its nucleophilicity. |
Note: This table provides a qualitative and illustrative analysis of the factors influencing the reactivity of the different hydroxyl groups based on general principles of stereochemistry and stereoelectronic effects.
Q & A
Q. What are the common synthetic routes for enantioselective preparation of (2R,3R)-3-methylbutane-1,2,4-triol, and how are stereochemical outcomes validated?
Methodological Answer:
- Lipase-catalyzed desymmetrization is a key strategy for enantioselective synthesis. For example, tosylated intermediates (e.g., aziridines) can be asymmetrically hydrolyzed using lipases to yield protected triol derivatives, as demonstrated in retrosynthetic analyses of related aminotriols .
- Stereochemical validation relies on chiral HPLC, polarimetry, and advanced NMR techniques (e.g., NOESY for spatial proton-proton correlations). X-ray crystallography of derivatives (e.g., protected intermediates) is critical for absolute configuration confirmation .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Mass spectrometry (ESI-MS) provides molecular weight confirmation (e.g., [M+Na]+ peaks) and fragmentation patterns for structural elucidation .
- NMR spectroscopy (1H, 13C, DEPT, HSQC) resolves hydroxyl and methyl group positions. For example, coupling constants (J-values) in 1H-NMR distinguish axial/equatorial hydroxyl orientations .
- Melting point and solubility are determined via differential scanning calorimetry (DSC) and Hansen solubility parameters, respectively .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields during triol synthesis (e.g., competing side reactions)?
Methodological Answer:
- Reaction optimization : Systematic variation of solvents (e.g., methoxyethanol/water ratios), temperature, and catalysts (e.g., sodium azide for azide substitution) minimizes side products. For example, excess ammonium chloride suppresses hydrolysis in azide-mediated reactions .
- In-situ monitoring : Techniques like FT-IR or LC-MS track intermediate formation and guide real-time adjustments to reaction conditions .
Q. How can researchers differentiate diastereomers or regioisomers of this compound derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon networks to assign regioisomers. For example, HMBC cross-peaks between hydroxyl protons and adjacent carbons clarify substitution patterns .
- Chiral derivatization : Converting triols into diastereomeric esters (e.g., Mosher esters) followed by 1H-NMR analysis resolves enantiomeric excess .
Q. What methodologies elucidate the biological relevance of this compound in natural product biosynthesis?
Methodological Answer:
- Comparative biosynthesis studies : Isotopic labeling (e.g., 13C-glucose feeding) traces triol incorporation into cerebrosides or glycolipids, as seen in phytosphingosine analogs .
- Enzymatic assays : Incubating triol derivatives with glycosyltransferases or hydrolases (e.g., β-glucosidases) identifies potential metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for triol derivatives (e.g., conflicting coupling constants)?
Methodological Answer:
- Solvent effects : Re-recording spectra in deuterated methanol vs. DMSO-d6 can resolve hydroxyl proton shifts due to hydrogen bonding differences .
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) detects conformational exchange broadening, which may mask true coupling constants .
Structural and Functional Analogues
Q. What lessons from structurally related compounds (e.g., 3,3-dimethylbutane-1,2,4-triol) inform the handling of this compound?
Methodological Answer:
- Protection strategies : Dimethylbutane-triols often use benzyl or silyl ethers to protect hydroxyl groups during synthetic steps, a tactic applicable to methyl-substituted analogs .
- Stability testing : Accelerated degradation studies under acidic/alkaline conditions predict shelf-life and storage requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
